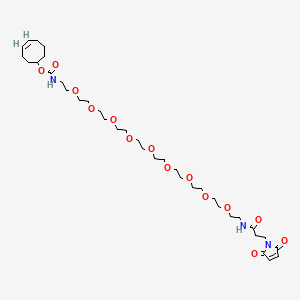
TCO-PEG9-maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TCO-PEG9-maleimide is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is crucial for forming PROTAC molecules, which enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells . The molecular formula of this compound is C36H61N3O14, and it has a molecular weight of 759.88 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG9-maleimide involves the conjugation of a trans-cyclooctene (TCO) moiety with a maleimide group through a polyethylene glycol (PEG) spacer. The maleimide group specifically reacts with thiols (sulfhydryl groups, -SH) at pH 6.5 to 7.5 to form stable thioether bonds . The reaction typically involves the following steps:
- Activation of the maleimide group.
- Conjugation with the TCO moiety.
- Purification of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale synthesis of the PEG spacer.
- Conjugation of the PEG spacer with the TCO and maleimide groups.
- Purification using techniques such as chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
TCO-PEG9-maleimide undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiols to form thioether bonds.
Click Chemistry Reactions: The TCO moiety participates in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azides.
Common Reagents and Conditions
Thiol-containing compounds: React with the maleimide group at pH 6.5 to 7.5.
Azides: React with the TCO moiety under mild conditions without the need for a catalyst.
Major Products Formed
Thioether Bonds: Formed from the reaction of the maleimide group with thiols.
Stable Covalent Linkages: Formed from the SPAAC reaction between the TCO moiety and azides.
Scientific Research Applications
TCO-PEG9-maleimide has a wide range of applications in scientific research, including:
Mechanism of Action
TCO-PEG9-maleimide exerts its effects through the following mechanisms:
Selective Protein Degradation: The compound is used in PROTACs, which contain two different ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein.
Molecular Targets and Pathways: The primary molecular targets are proteins involved in disease pathways, such as oncogenic proteins in cancer.
Comparison with Similar Compounds
Similar Compounds
TCO-PEG3-maleimide: A shorter PEG spacer variant used for similar applications.
Dibenzocyclooctyne-PEG4-maleimide: Another linker used in click chemistry reactions.
Uniqueness
TCO-PEG9-maleimide is unique due to its longer PEG spacer, which provides greater flexibility and solubility in aqueous media. This makes it particularly suitable for applications requiring high solubility and stability .
Properties
Molecular Formula |
C36H61N3O14 |
|---|---|
Molecular Weight |
759.9 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C36H61N3O14/c40-33(10-13-39-34(41)8-9-35(39)42)37-11-14-44-16-18-46-20-22-48-24-26-50-28-30-52-31-29-51-27-25-49-23-21-47-19-17-45-15-12-38-36(43)53-32-6-4-2-1-3-5-7-32/h1-2,8-9,32H,3-7,10-31H2,(H,37,40)(H,38,43)/b2-1- |
InChI Key |
TZGDGNPQUCQZSR-UPHRSURJSA-N |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


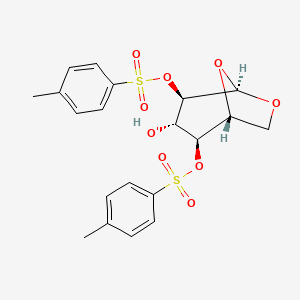


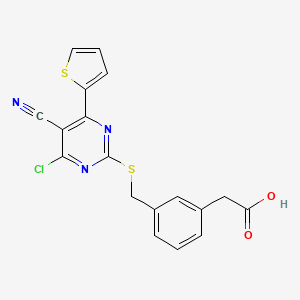
![[(3aR,4R,6R,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B11831628.png)
![6-Bromo-1H-spiro[[1,8]naphthyridine-3,4'-piperidin]-2(4H)-one](/img/structure/B11831636.png)
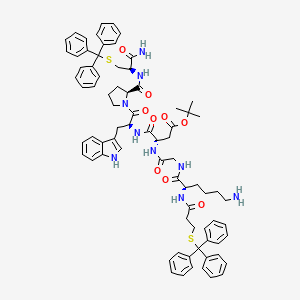

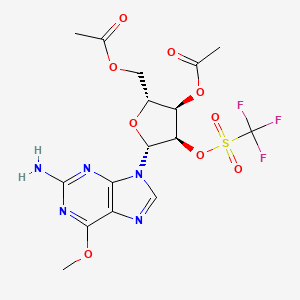

![(2S,2'S,3S,3'S)-4,4'-bis(benzyloxy)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B11831662.png)
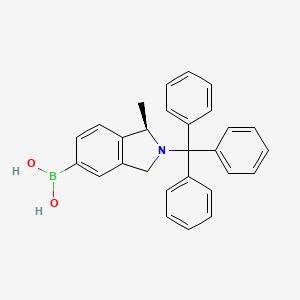
![1-{[tert-Butyl(dimethyl)silyl]oxy}undecan-6-one](/img/structure/B11831684.png)
![5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11831689.png)
